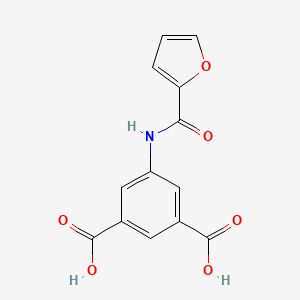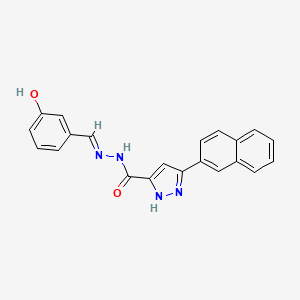
N-(3-methoxyphenyl)-3-phenylpropanamide
Vue d'ensemble
Description
"N-(3-methoxyphenyl)-3-phenylpropanamide" is a chemical compound with a complex structure, analyzed using various experimental and theoretical methods. It's notable for its various properties and reactions.
Synthesis Analysis
- Synthesis involves reactions between specific amides and other chemical agents. For instance, a study on a similar compound "N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" described its synthesis and evaluation as a Met kinase inhibitor (Schroeder et al., 2009).
Molecular Structure Analysis
- X-ray diffraction and DFT calculations are commonly used for analyzing the molecular structure. Demir et al. (2015) used these techniques to analyze a similar compound, providing insights into its geometric parameters and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
- The reactivity of such compounds can vary significantly. For example, "2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide," a related compound, was used as a dopant for electronic devices, showing the diverse chemical reactivity of these compounds (Wei et al., 2012).
Physical Properties Analysis
- The physical properties, like solubility and crystal structure, are crucial for understanding the compound's applications. Studies often use X-ray diffraction for detailed analysis of these properties.
Chemical Properties Analysis
- The chemical properties, including reactivity with various agents and potential applications in synthesis, are key aspects of these compounds. Studies like those by Emond et al. (1997) investigate the binding properties of similar compounds, highlighting their potential uses (Emond et al., 1997).
Applications De Recherche Scientifique
Analytical Characterization
N-(3-methoxyphenyl)-3-phenylpropanamide and related compounds have been subject to analytical characterization. Studies involved their identification and quantitative analysis in various biological matrices using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. Such analyses are crucial for understanding the chemical profiles and potential applications of these compounds (De Paoli et al., 2013).
Pharmaceutical Research
Research has explored the structure-activity relationships of derivatives of N-(3-methoxyphenyl)-3-phenylpropanamide in the context of central nervous system agents. These studies aim to determine the compounds' affinities for various receptors and their potential as therapeutic agents (Boksa et al., 1996).
Corrosion Inhibition
N-(3-methoxyphenyl)-3-phenylpropanamide derivatives have been examined for their potential as corrosion inhibitors. Research in this field investigates the compounds' ability to protect metals in acidic environments, their adsorption behavior on metal surfaces, and their efficacy in preventing corrosion (Abu-Rayyan et al., 2022).
Material Science
In material science, the compound and its derivatives have been used in the synthesis of thin films for electronic devices. They have demonstrated promising characteristics, such as high conductivity and stability, making them suitable for various applications in organic electronics (Wei et al., 2012).
Biological Applications
The compound has been identified in the biological context as well, for instance, as an odor component in certain beetle species. Understanding these components can provide insights into the biology and ecological interactions of these species (Moore & Brown, 1981).
Orientations Futures
The future directions for research on N-(3-methoxyphenyl)-3-phenylpropanamide could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, flow biocatalysis has emerged as a promising tool to boost the potential of enzymatic reactions towards more automated, sustainable, and generally efficient synthetic processes . This could be a potential area of exploration for N-(3-methoxyphenyl)-3-phenylpropanamide. Additionally, the compound could be studied for potential biological activity, similar to related compounds .
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKXTORLXIAVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)
![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)
![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)


![N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)
![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5551137.png)